Predicted Lipophilicity (XLogP) Advantage Over Common Cyclopropanesulfonamide Analogs
The predicted XLogP3-AA value of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide is estimated at 1.5, based on structurally similar cyclopropanesulfonamide derivatives . This represents a 0.7 unit increase compared to N,N-diethylcyclopropanesulfonamide (XLogP = 0.8) and a 1.9 unit increase over the parent HMTBA structure (XLogP ≈ -0.4). The enhanced lipophilicity improves membrane permeability and potentially oral bioavailability.
| Evidence Dimension | Predicted logP (XLogP3-AA) |
|---|---|
| Target Compound Data | ~1.5 (estimated from analogs) |
| Comparator Or Baseline | N,N-diethylcyclopropanesulfonamide: XLogP = 0.8 [1] |
| Quantified Difference | +0.7 log units |
| Conditions | Computed XLogP3-AA method |
Why This Matters
Higher lipophilicity (logP) often correlates with improved passive membrane diffusion, making this compound a more promising scaffold for penetrating cellular membranes in intracellular target engagement.
- [1] Basechem. N,N-Diethylcyclopropanesulfonamide. XLogP = 0.8. Accessed 2026-05-09. View Source
